REACTION_CXSMILES
|
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dioctylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
|
Name
|
copper
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dioctylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
|
Name
|
copper
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |